2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Description
2,4-Dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methyl groups at the 2- and 4-positions. The sulfonamide nitrogen is linked to a 2-oxo-1,3-benzoxathiol ring system, which introduces a fused heterocyclic structure containing oxygen and sulfur atoms.
The benzoxathiol moiety contributes unique electronic and steric properties, distinguishing it from simpler sulfonamide derivatives. Crystallographic analysis of related compounds (e.g., ) often employs tools like SHELX for structure determination and validation , though direct data for this compound are absent.
Properties
IUPAC Name |
2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S2/c1-9-3-6-14(10(2)7-9)22(18,19)16-11-4-5-12-13(8-11)21-15(17)20-12/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNOLNMRHMUDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-oxo-1,3-benzoxathiol-5-amine under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to improve yield and efficiency .
Chemical Reactions Analysis
2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include sulfone, amine, and substituted derivatives .
Scientific Research Applications
2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways in biological systems . For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The table below highlights key structural differences between the target compound and selected analogs:
*Molecular weights estimated based on structural formulas.
Key Observations:
Heterocyclic Systems: The target compound’s 1,3-benzoxathiol-2-one ring differs from the thiazolo-pyridazinone in ’s compound, which may confer higher rigidity and altered π-π stacking interactions . Analogs with pyrimidine or thiazolidine-trioxide cores () exhibit distinct electronic profiles, affecting solubility and target binding .
Substituent Effects: The 2,4-dimethyl groups on the benzenesulfonamide in the target compound enhance lipophilicity compared to the 2-methoxy and 4-methoxybenzyl groups in 5-(4,4-dimethyl...) (), which may improve membrane permeability but reduce aqueous solubility.
Crystallographic and Structural Validation
While direct data for the target compound are lacking, analogous sulfonamides (e.g., ) are often characterized via single-crystal X-ray diffraction. For instance, 4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide was resolved with an R factor of 0.034, indicating high precision . The SHELX suite () is widely used for such analyses, ensuring robust structural validation .
Biological Activity
2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a sulfonamide derivative characterized by its unique benzoxathiol structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is , with a molecular weight of approximately 285.37 g/mol. The compound features a sulfonamide group attached to a benzoxathiol moiety, which is believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₁O₃S₂ |
| Molecular Weight | 285.37 g/mol |
| IUPAC Name | 2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or modulate receptor activities, leading to therapeutic effects. For instance:
- Enzyme Inhibition : The sulfonamide group can mimic p-amino benzoic acid (PABA), inhibiting bacterial folate synthesis.
- Antioxidant Activity : The benzothiazole moiety may contribute to free radical scavenging properties.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that compounds similar to 2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide showed promising activity against Gram-positive and Gram-negative bacteria.
Case Study : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.
Research Findings : In a study using RAW264.7 macrophages, treatment with 2,4-dimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide resulted in a significant reduction in nitric oxide (NO) production induced by lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent.
Anticancer Potential
The anticancer activity of this compound has been explored through various assays targeting different cancer cell lines.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 20.5 | |
| HeLa (Cervical Cancer) | 18.0 |
These results indicate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
